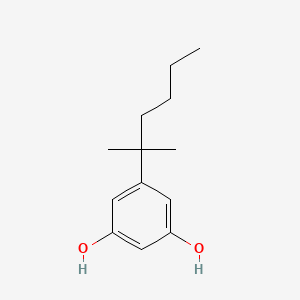

5-(2-Methylhexan-2-YL)benzene-1,3-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2-Methylhexan-2-yl)benzene-1,3-diol, also known as 2-Methyl-2-(3,5-dihydroxyphenyl)hexane, is a chemical compound with the molecular formula C₁₃H₂₀O₂ and a molecular weight of 208.297 g/mol . This compound is characterized by the presence of a benzene ring substituted with two hydroxyl groups and a 2-methylhexan-2-yl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylhexan-2-yl)benzene-1,3-diol typically involves the reaction of resorcinol with an appropriate alkylating agent under controlled conditions. One common method involves the use of trifluoroacetic acid to produce an acetate ester, which is then reacted with ethylene oxide to form an ether. This ether is subsequently reacted with 2,4,5-octane triol to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Methylhexan-2-yl)benzene-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated or nitrated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

5-(2-Methylhexan-2-yl)benzene-1,3-diol has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including neuroprotective properties.

Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection.

Industry: Utilized in the production of specialty chemicals and as a precursor for other compounds.

Wirkmechanismus

The mechanism of action of 5-(2-Methylhexan-2-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Methylcatechol (3-methylbenzene-1,2-diol)

- 4-Methylcatechol (4-methylbenzene-1,2-diol)

- Orcinol (5-methylbenzene-1,3-diol)

- Guaiacol (2-methoxyphenol)

Uniqueness

5-(2-Methylhexan-2-yl)benzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other methylbenzenediols. Its 2-methylhexan-2-yl group provides steric hindrance and influences its reactivity and interactions with other molecules .

Biologische Aktivität

5-(2-Methylhexan-2-YL)benzene-1,3-diol, also known by its CAS number 22930-09-2, is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, focusing on cytotoxic effects against various cancer cell lines, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀O₂ |

| Molecular Weight | 208.297 g/mol |

| CAS Number | 22930-09-2 |

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The compound was evaluated for its effects on HepG2 (human liver cancer) and MCF-7 (human breast cancer) cell lines using the MTT assay, a standard method for assessing cell viability.

Case Study: Cytotoxicity Assessment

In a study conducted using an extract from Streptomyces sp. VITSJK8, the compound exhibited varying degrees of cytotoxicity:

- HepG2 Cells : IC₅₀ = 42 µg/mL

- MCF-7 Cells : IC₅₀ = 100 µg/mL

- HaCaT Cells (Normal Keratinocytes) : IC₅₀ > 250 µg/mL

- NIH 3T3 Cells (Normal Fibroblasts) : IC₅₀ > 500 µg/mL

The results indicated that while the compound showed significant cytotoxic effects on HepG2 and MCF-7 cells, it was less toxic to normal cell lines, suggesting a degree of selectivity that is beneficial for therapeutic applications .

The cytotoxic effects of this compound appear to be mediated through several mechanisms:

- Induction of Apoptosis : Morphological changes observed in treated cancer cells indicated apoptosis as a primary mechanism. This was evidenced by typical apoptotic features such as cell shrinkage and membrane blebbing.

- Cell Cycle Interference : The compound may disrupt normal cell cycle progression in cancer cells, leading to increased rates of cell death.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

Comparative Analysis with Other Compounds

To contextualize the activity of this compound, it is useful to compare it with other known bioactive compounds:

| Compound Name | Cancer Cell Lines Tested | IC₅₀ Values (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2, MCF-7 | HepG2: 42; MCF-7: 100 | Apoptosis induction |

| DMEHE | HepG2, MCF-7 | HepG2: 42; MCF-7: 100 | Apoptosis induction |

| DMBPO | Various Cancer Lines | Varies | ROS generation |

Eigenschaften

CAS-Nummer |

22930-09-2 |

|---|---|

Molekularformel |

C13H20O2 |

Molekulargewicht |

208.30 g/mol |

IUPAC-Name |

5-(2-methylhexan-2-yl)benzene-1,3-diol |

InChI |

InChI=1S/C13H20O2/c1-4-5-6-13(2,3)10-7-11(14)9-12(15)8-10/h7-9,14-15H,4-6H2,1-3H3 |

InChI-Schlüssel |

OGJCBOZUYODQMK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(C)(C)C1=CC(=CC(=C1)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.